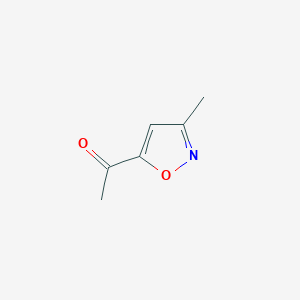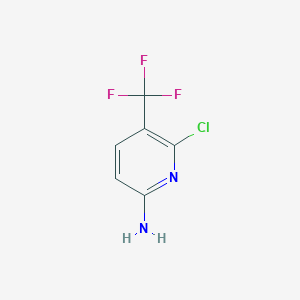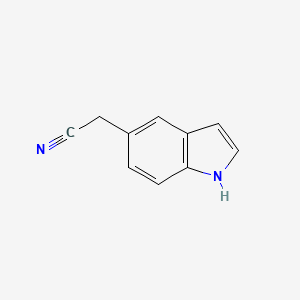
2-(1H-Indol-5-il)acetonitrilo
Descripción general
Descripción
“2-(1H-Indol-5-yl)acetonitrile” is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . The compound is solid at room temperature .
Synthesis Analysis
Indole derivatives, including “2-(1H-Indol-5-yl)acetonitrile”, have been synthesized for various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . A specific synthesis method involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .Molecular Structure Analysis
The InChI code for “2-(1H-Indol-5-yl)acetonitrile” is 1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound “2-(1H-Indol-5-yl)acetonitrile” is likely to participate in similar chemical reactions.Physical And Chemical Properties Analysis
“2-(1H-Indol-5-yl)acetonitrile” is a solid at room temperature . It has a molecular weight of 156.19 .Aplicaciones Científicas De Investigación
Diodos Orgánicos Emisores de Luz (OLED)
El 2-(1H-Indol-5-il)acetonitrilo se ha utilizado en la síntesis de fluoróforos donador–π–aceptor, que exhiben un alto rendimiento cuántico de fluorescencia y una buena estabilidad térmica. Estas propiedades los convierten en excelentes candidatos para aplicaciones OLED. Se han estudiado las propiedades de electroluminiscencia de estos compuestos, mostrando potencial para su uso en tecnologías de visualización e iluminación .
Propiedades Ópticas
Las propiedades ópticas de los fluoróforos basados en this compound se han investigado ampliamente. Estos compuestos demuestran un potencial significativo en aplicaciones que requieren características ópticas ajustables, como en el desarrollo de sensores y dispositivos de imagen .
Estabilidad Térmica
La estabilidad térmica de estos fluoróforos es notable, con temperaturas de descomposición que superan los 300 °C. Esto los hace adecuados para su uso en entornos de alta temperatura y aplicaciones donde la resistencia térmica es crucial .
Electroluminiscencia
Los fluoróforos basados en this compound han mostrado propiedades de electroluminiscencia prometedoras. Podrían utilizarse en la fabricación de dispositivos electroluminiscentes, que son importantes para la creación de pantallas de alta eficiencia energética y alto contraste .
Materiales Electrónicos
Estos compuestos han mostrado un enorme potencial en el campo de los materiales electrónicos orgánicos. Sus aplicaciones abarcan semiconductores orgánicos, fotovoltaica orgánica, transistores de efecto de campo orgánico (OFET) y dispositivos de almacenamiento de información. Las propiedades ópticas y eléctricas ajustables de estos sistemas son particularmente ventajosas .
Óptica No Lineal (NLO)
Las propiedades NLO de los compuestos basados en this compound son de gran interés para el desarrollo de materiales que se pueden utilizar en la modulación de la luz. Esto tiene implicaciones para las tecnologías de telecomunicaciones y procesamiento de información .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(1h-indol-5-yl)acetonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of 2-(1H-Indol-5-yl)acetonitrile with its targets could lead to changes in the biological activities of these targets, thereby exerting its effects.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(1H-Indol-5-yl)acetonitrile can be influenced by various environmental factors. For instance, the optical, thermal, and electroluminescence properties of 2-(1H-Indol-5-yl)acetonitrile based fluorophores have been studied, and these properties were found to be influenced by the environment . Moreover, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-(1H-Indol-5-yl)acetonitrile .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(1H-Indol-5-yl)acetonitrile, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it potentially useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-Indol-5-yl)acetonitrile may have similar effects on cells and cellular processes.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Propiedades
IUPAC Name |
2-(1H-indol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQBDQMQTZQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571043 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23690-49-5 | |
| Record name | (1H-Indol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



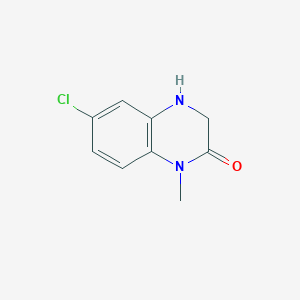
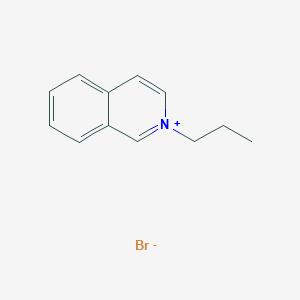
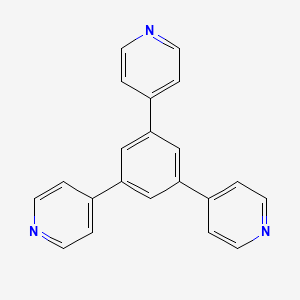
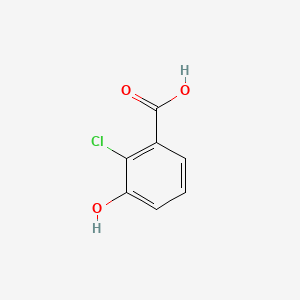


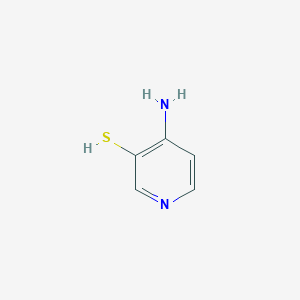
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
